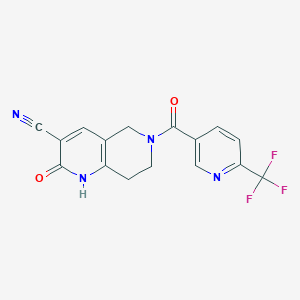

2-Oxo-6-(6-(trifluoromethyl)nicotinoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate” is a related compound with a molecular formula of C9H8F3NO3 . Another related compound is “Methyl 2-hydroxy-6-(trifluoromethyl)nicotinate” with a CAS Number of 144740-55-6 .

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, the synthesis of related compounds involves reactions such as [3+2] cycloaddition . For instance, the synthesis of “Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate” involves the reaction of ethyl oximinochloroacetate with triethylamine to form a more reactive ethyl cyanocarboxylate N-oxide, which then interacts with a thiopyran .Molecular Structure Analysis

The molecular structure of related compounds like “Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate” can be found in databases like ChemSpider .Chemical Reactions Analysis

The chemical reactions involving related compounds often involve [3+2] cycloaddition reactions . For example, the reaction of 3,5-bis(trifluoromethyl)bromobenzene with i-PrMgCl in THF forms a Grignard reagent, which then reacts with acetic anhydride .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE” include a molecular weight of 163.1, a boiling point of 223.7±40.0 °C, and a density of 1.398±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds . The trifluoromethyl group at position 6 and the nitrile group at position 3 can undergo various transformations, leading to the formation of novel heterocyclic systems .

Preparation of Fluorine-Containing Heterocycles

The compound can be used in the preparation of new fluorine-containing heterocycles . These heterocycles are of interest from both theoretical and practical points of view .

Diels-Alder Reactions

The compound can be used in Diels-Alder reactions with electronically different dienophiles . This is useful for the efficient and selective three-step preparation of trifluoromethyl-containing aromatic compounds .

Preparation of 3-Aminobenzoic Acid Derivatives

The compound can be used in the preparation of 3-aminobenzoic acid derivatives . The presence of the trifluoromethyl group is the main factor in determining the regioselectivity of the initial cycloaddition .

Medicinal Chemistry and Drug Development

The compound is extensively employed in scientific research, especially in the field of medicinal chemistry and drug development. The trifluoromethyl group and the nitrile group can provide unique properties that are beneficial in these fields.

Organic Synthesis

The compound can be used as a valuable reagent for organic synthesis . The trifluoromethyl group and the nitrile group can participate in a wide range of reactions, providing a versatile tool for synthetic chemists .

Safety and Hazards

Propriétés

IUPAC Name |

2-oxo-6-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O2/c17-16(18,19)13-2-1-9(7-21-13)15(25)23-4-3-12-11(8-23)5-10(6-20)14(24)22-12/h1-2,5,7H,3-4,8H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZPTTHPLRZQFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-6-(6-(trifluoromethyl)nicotinoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride](/img/structure/B2813203.png)

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2813204.png)

![2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2813208.png)